Setiptiline Maleate

Description

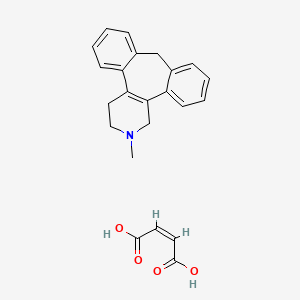

Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2(7),8,10,12,15,17-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N.C4H4O4/c1-20-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)19(18)13-20;5-3(6)1-2-4(7)8/h2-9H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPIBVPBCWBXIU-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C3=CC=CC=C3CC4=CC=CC=C24.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=C(C1)C3=CC=CC=C3CC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85650-57-3 | |

| Record name | 1H-Dibenzo[3,4:6,7]cyclohepta[1,2-c]pyridine, 2,3,4,9-tetrahydro-2-methyl-, (2Z)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85650-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Setiptiline maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085650573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,9-tetrahydro-2-methyl-1H-dibenzo[3,4:6,7]cyclohepta[1,2-c]pyridyl maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SETIPTILINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VOZ30EO2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Setiptiline Maleate on Monoamine Transporters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of Setiptiline Maleate's mechanism of action, with a specific focus on its interaction with monoamine transporters. Setiptiline is a tetracyclic antidepressant (TeCA) classified as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1][2] Its therapeutic effects are primarily attributed to its unique pharmacological profile that modulates both norepinephrine and serotonin neurotransmitter systems.[3][4]

Core Mechanism of Action on Monoamine Transporters

Setiptiline's primary mechanism involves a multifaceted interaction with several components of the central nervous system.[4] Unlike typical selective serotonin reuptake inhibitors (SSRIs), its direct interaction with monoamine transporters is not the principal driver of its antidepressant effect. Instead, it functions as a potent antagonist at α2-adrenergic receptors. This antagonism blocks the presynaptic feedback inhibition of norepinephrine release, leading to an increased concentration of norepinephrine in the synaptic cleft. Furthermore, this α2-adrenergic receptor blockade also enhances the release of serotonin.

In addition to its receptor-blocking activities, Setiptiline does exhibit some direct interaction with monoamine transporters, albeit with a distinct selectivity profile. It acts as a norepinephrine reuptake inhibitor, which further contributes to the elevated levels of norepinephrine in the synapse. However, its affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT) is significantly lower.

Quantitative Analysis of Monoamine Transporter Interaction

The following table summarizes the available quantitative data on the interaction of Setiptiline with monoamine transporters. The data is presented as IC50 values, which represent the concentration of Setiptiline required to inhibit 50% of the transporter activity in rat models.

| Transporter | IC50 (nM) | Species | Reference |

| Serotonin Transporter (SERT) | >10,000 | Rat | |

| Norepinephrine Transporter (NET) | 220 | Rat | |

| Dopamine Transporter (DAT) | >10,000 | Rat |

Visualizing the Mechanism and Experimental Workflow

To better illustrate the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Mechanism of Action of Setiptiline at the Synapse.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Setiptiline | C19H19N | CID 5205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Extracellular loops of the serotonin transporter act as a selectivity filter for drug binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Setiptiline Maleate: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Setiptiline Maleate, a tetracyclic antidepressant. The information herein is intended to support research, development, and formulation activities by providing key data, detailed experimental protocols, and a visualization of its primary signaling pathways.

Core Physicochemical Properties

This compound is the maleate salt of Setiptiline, a tetracyclic antidepressant that acts as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1][2] Its therapeutic effects are primarily attributed to its activity as a norepinephrine reuptake inhibitor, an antagonist of the α2-adrenergic receptor, and a serotonin receptor antagonist, likely at the 5-HT2A, 5-HT2C, and/or 5-HT3 subtypes.[2] Understanding its physicochemical properties is crucial for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy.

Data Presentation: Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of Setiptiline and its maleate salt. It is important to distinguish between the free base (Setiptiline) and the maleate salt (this compound) as their properties can differ.

| Property | Value (this compound) | Value (Setiptiline - free base) | Data Source |

| CAS Number | 85650-57-3 | 57262-94-9 | [3] |

| Molecular Formula | C₂₃H₂₃NO₄ | C₁₉H₁₉N | [3] |

| Molecular Weight | 377.44 g/mol | 261.36 g/mol | |

| Appearance | Solid powder | - | |

| Melting Point | Not explicitly found for the maleate salt. | - | |

| Boiling Point | 421.7°C at 760 mmHg (Predicted for free base) | 421.7°C at 760 mmHg (Predicted) | |

| pKa (Strongest Basic) | 7.44 (Predicted for free base) | 7.44 (Predicted) | |

| Water Solubility | Soluble in DMSO, not in water. A predicted value for the free base is 0.0338 mg/mL. | 0.0338 mg/mL (Predicted) | |

| Partition Coefficient (logP) | 3.486 (Predicted for maleate salt) | 3.96 (Predicted) |

Experimental Protocols

This section outlines detailed methodologies for determining the key physicochemical properties of an active pharmaceutical ingredient (API) like this compound. These are standardized protocols widely used in the pharmaceutical industry.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the melting point and heat of fusion of a substance.

Methodology:

-

Sample Preparation: Accurately weigh approximately 2-5 mg of this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate, typically 10°C/min, under a nitrogen atmosphere (50 mL/min). The temperature range should encompass the expected melting point, for instance, from 25°C to a temperature above the melting point.

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting DSC curve. The area under the peak corresponds to the heat of fusion.

Aqueous Solubility Determination by Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

-

Media Preparation: Prepare aqueous buffers at various physiological pH values (e.g., pH 1.2, 4.5, and 6.8).

-

Sample Preparation: Add an excess amount of this compound to flasks containing a known volume of the prepared buffer solutions.

-

Equilibration: Place the flasks in a shaker bath maintained at a constant temperature (e.g., 37 ± 1 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration or centrifugation.

-

Quantification: Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of ionizable compounds.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a co-solvent system if aqueous solubility is low) to a known concentration.

-

Titration Setup: Place the sample solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte. Record the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Partition Coefficient (logP) Determination by HPLC Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be efficiently estimated using reversed-phase HPLC.

Methodology:

-

Standard Selection: Choose a set of reference compounds with well-established logP values that bracket the expected logP of this compound.

-

Chromatographic Conditions: Utilize a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration Curve: Inject the reference standards and determine their retention times. Create a calibration curve by plotting the logarithm of the retention factor (k') against the known logP values of the standards.

-

Sample Analysis: Inject the this compound solution and determine its retention time under the same chromatographic conditions.

-

logP Calculation: Calculate the log k' for this compound and use the calibration curve to determine its logP value.

Solid-State Characterization by X-ray Powder Diffraction (XRPD)

XRPD is a powerful technique for identifying the crystalline form (polymorph) of a solid material.

Methodology:

-

Sample Preparation: Gently grind the this compound powder to a fine, uniform consistency.

-

Instrument Setup: Mount the powdered sample in a sample holder.

-

Data Collection: Expose the sample to a monochromatic X-ray beam and collect the diffraction data over a range of 2θ angles.

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a fingerprint for the crystalline form and can be used to identify polymorphs and assess crystallinity.

Signaling Pathways and Mechanism of Action

Setiptiline's antidepressant effects are mediated through its interaction with noradrenergic and serotonergic systems. It acts as an antagonist at presynaptic α2-adrenergic autoreceptors, which leads to an increased release of norepinephrine. Additionally, it is an antagonist at serotonin receptors, particularly the 5-HT2A subtype.

Mandatory Visualization: Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways affected by this compound.

Caption: α2-Adrenergic Receptor Antagonism by Setiptiline.

Caption: 5-HT2A Receptor Antagonism by Setiptiline.

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for Physicochemical Characterization.

References

An In-depth Technical Guide to Setiptiline Maleate: Structural Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setiptiline, a tetracyclic antidepressant, represents a significant scaffold in the development of therapies for depressive disorders. Its unique pharmacological profile, characterized by interactions with both serotonergic and adrenergic systems, has spurred interest in the exploration of its structural analogues and derivatives. This technical guide provides a comprehensive overview of the core pharmacology, structure-activity relationships (SAR), and synthetic methodologies related to setiptiline and its chemical relatives. Detailed experimental protocols for key assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in the field of medicinal chemistry and drug development.

Introduction

Setiptiline, also known by the brand name Tecipul, is a tetracyclic antidepressant (TeCA) that has been used for the treatment of depression.[1] Chemically, it is 2-methyl-2,3,4,9-tetrahydro-1H-dibenzo[3,4:6,7]cyclohepta[1,2-c]pyridine.[2] As a noradrenergic and specific serotonergic antidepressant (NaSSA), its therapeutic effects are attributed to its complex interactions with multiple neurotransmitter systems.[3] Setiptiline is a close structural analogue of other well-known tetracyclic antidepressants such as mianserin and mirtazapine.[4] Understanding the synthesis, pharmacological profile, and structure-activity relationships of setiptiline and its derivatives is crucial for the rational design of novel antidepressants with improved efficacy and side-effect profiles.

Core Structure and Analogues

The core tetracyclic structure of setiptiline serves as a versatile scaffold for chemical modification. Its analogues primarily include variations in the substitution pattern on the aromatic rings and modifications of the piperidine or azepine ring systems.

Key Structural Analogues:

-

Mianserin: A close analogue where the cyclohepta[1,2-c]pyridine ring system is replaced by a dibenzo[c,f]pyrazino[1,2-a]azepine system.[4]

-

Mirtazapine: Differs from mianserin by the addition of a nitrogen atom in one of the rings.

-

Derivatives with Modified Substitution: Analogues with substitutions on the aromatic rings can be synthesized to explore the impact on receptor binding and functional activity.

Synthesis of Setiptiline and its Analogues

The synthesis of setiptiline and its analogues typically involves a multi-step process to construct the tetracyclic ring system.

Synthesis of Setiptiline

A patented method for the synthesis of setiptiline involves the following key steps:

-

Addition Reaction: A general formula compound I and a general formula compound II undergo an addition reaction to yield an intermediate IV (N,N-methyl, methoxycarbonyl ethyl-2-phenyl-methyl propionate-3-amine).

-

Dieckmann Condensation and Decarboxylation: The intermediate IV undergoes a Dieckmann condensation under strong base conditions, followed by decarboxylation in a strongly acidic solution to produce an intermediate general formula compound V (N-methyl-3-phenyl piperidine-4-ketone).

-

Addition Reaction: The intermediate V reacts with a general formula compound III in the presence of organometallic compounds to form an intermediate general formula compound VI (N-methyl-3-phenyl-4,4-hydroxyl, O-methyl phenyl piperidine).

-

Cyclization: The intermediate VI is cyclized in the presence of polyphosphoric acid to yield setiptiline.

-

Salt Formation: Setiptiline is then reacted with maleic acid in an organic solvent to produce setiptiline maleate.

Synthesis of Mianserin Analogues

The synthesis of mianserin analogues often involves the construction of the dibenzo[c,f]pyrazino[1,2-a]azepine core. A representative synthetic approach is outlined below.

References

- 1. Mianserin: a review of its pharmacological properties and therapeutic efficacy in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of tricyclic antidepressants, with special reference to tianeptine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Setiptiline - Wikipedia [en.wikipedia.org]

Pharmacological Deep Dive: Unraveling the Profile of Setiptiline Maleate

For Immediate Release

[CITY, State] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the pharmacological characteristics of Setiptiline Maleate. This tetracyclic antidepressant, approved for the treatment of depression in Japan since 1989, exhibits a multifaceted mechanism of action, distinguishing it within the landscape of antidepressant therapies. This whitepaper consolidates available preclinical and clinical data, presenting quantitative findings in structured tables, detailing experimental methodologies, and visualizing key biological pathways.

Setiptiline, also known by the development codes MO-8282 and Org-8282, is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1][2][3][4] Its therapeutic effects are believed to stem from a synergistic action on multiple neurotransmitter systems.[5]

Mechanism of Action and Receptor Engagement

Setiptiline's primary pharmacological actions include:

-

α2-Adrenergic Receptor Antagonism: By blocking presynaptic α2-adrenergic receptors, which normally inhibit the release of norepinephrine, setiptiline increases noradrenergic neurotransmission. This action is a key component of its antidepressant effect.

-

Serotonin Receptor Antagonism: The compound displays antagonist activity at serotonin receptors, likely including the 5-HT2A and 5-HT2C subtypes. This modulation of the serotonergic system contributes to its therapeutic profile.

-

Norepinephrine Reuptake Inhibition: Setiptiline also inhibits the reuptake of norepinephrine, further enhancing its availability in the synaptic cleft.

-

Histamine H1 Receptor Inverse Agonism: The drug exhibits high affinity for H1 receptors, acting as an inverse agonist. This property is associated with its sedative effects, which can be beneficial for patients with depression accompanied by insomnia.

-

Unexpected Agonism at 5-HT1e and 5-HT1F Receptors: Recent research has revealed that setiptiline acts as a potent agonist at the understudied 5-HT1e and 5-HT1F receptors, a finding that may open new avenues for understanding its full therapeutic potential and mechanism.

Quantitative Pharmacological Data

| Receptor/Transporter | Value | Species | Assay Type |

| Norepinephrine Transporter (NET) | 220 nM (IC50) | Rat | Reuptake Inhibition |

| Serotonin Transporter (SERT) | >10,000 nM (IC50) | Rat | Reuptake Inhibition |

| 5-HT1e Receptor | 171.0 nM (EC50) | Human | G protein BRET |

| 5-HT1F Receptor | 64.6 nM (EC50) | Human | G protein BRET |

Data compiled from publicly available literature.

Preclinical Behavioral Studies

Preclinical evaluation in rodent models, particularly the forced swim test, has been instrumental in characterizing the antidepressant-like effects of Setiptiline. In this model, setiptiline was observed to shorten the duration of immobility in rats, an effect consistent with antidepressant activity.

Signaling Pathways

The interaction of Setiptiline with its primary receptor targets initiates distinct intracellular signaling cascades.

α2-Adrenergic Receptor Antagonism

Setiptiline's antagonism of the presynaptic α2-adrenergic receptor disinhibits the neuron, leading to an increased release of norepinephrine (NE) into the synaptic cleft. This elevated NE concentration enhances downstream signaling in postsynaptic neurons.

Caption: α2-Adrenergic Receptor Antagonism by Setiptiline.

5-HT2A Receptor Antagonism

As a 5-HT2A receptor antagonist, Setiptiline blocks the Gq/11 signaling pathway typically activated by serotonin. This pathway leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).

Caption: 5-HT2A Receptor Antagonism Signaling Pathway.

H1 Receptor Inverse Agonism

Setiptiline acts as an inverse agonist at the H1 receptor, stabilizing it in an inactive conformation. This reduces the basal activity of the receptor, leading to a decrease in downstream signaling pathways that are often associated with pro-inflammatory responses.

Caption: H1 Receptor Inverse Agonism Mechanism.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of Setiptiline are outlined below.

Radioligand Binding Assays

These assays are employed to determine the affinity of Setiptiline for various receptors.

-

Objective: To quantify the binding affinity (Ki or IC50) of Setiptiline for specific neurotransmitter receptors and transporters.

-

Methodology:

-

Membrane Preparation: Homogenized tissue from specific brain regions (e.g., cortex, striatum) or cells expressing the receptor of interest are centrifuged to isolate cell membranes.

-

Incubation: Membranes are incubated with a specific radioligand for the target receptor and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of Setiptiline that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

-

Workflow Diagram:

Caption: Radioligand Binding Assay Workflow.

Forced Swim Test (Rodent Model)

This behavioral test is used to screen for antidepressant-like activity.

-

Objective: To assess the potential antidepressant efficacy of Setiptiline by measuring its effect on the duration of immobility in rodents placed in an inescapable water cylinder.

-

Methodology:

-

Apparatus: A transparent cylinder filled with water maintained at a specific temperature (e.g., 23-25°C).

-

Procedure: Rodents (rats or mice) are individually placed into the water-filled cylinder for a predetermined period (e.g., 6 minutes).

-

Behavioral Scoring: The duration of immobility (when the animal ceases struggling and makes only the minimal movements necessary to keep its head above water) is recorded.

-

Drug Administration: this compound or a vehicle control is administered at a specified time before the test.

-

Data Analysis: The immobility time of the Setiptiline-treated group is compared to the control group. A significant reduction in immobility time is indicative of antidepressant-like activity.

-

-

Logical Relationship Diagram:

Caption: Forced Swim Test Logical Relationship.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the brains of freely moving animals.

-

Objective: To measure the extracellular concentrations of norepinephrine and serotonin in specific brain regions following the administration of Setiptiline.

-

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., prefrontal cortex, hippocampus) of an anesthetized animal.

-

Perfusion: After a recovery period, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the semi-permeable membrane of the probe and are collected in the dialysate.

-

Drug Administration: this compound is administered systemically.

-

Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) to quantify neurotransmitter levels.

-

-

Experimental Workflow Diagram:

Caption: In Vivo Microdialysis Experimental Workflow.

Clinical Data and Future Directions

While this compound has been in clinical use in Japan for several decades for major depressive disorder, detailed data from its pivotal clinical trials are not extensively available in English-language literature. The typical onset of action is reported to be within two to four weeks of consistent use. Common side effects are consistent with its pharmacological profile and include dry mouth, drowsiness, and dizziness.

The discovery of its agonist activity at 5-HT1e and 5-HT1F receptors opens up new research questions about the full spectrum of its pharmacological effects and potential therapeutic applications beyond depression. Further investigation into the clinical implications of this novel agonism is warranted.

This technical guide provides a foundational understanding of the pharmacological characterization of this compound. As new research emerges, a more complete picture of its intricate mechanisms and clinical utility will undoubtedly come into focus.

References

Setiptiline Maleate: A Technical Guide to its Effects on Neuronal Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setiptiline, a tetracyclic antidepressant, exhibits a complex pharmacological profile characterized by its interaction with multiple components of neuronal signaling pathways. This technical guide provides an in-depth analysis of the known effects of Setiptiline Maleate at the molecular and cellular levels. It consolidates available quantitative data on its receptor interactions and impact on neurotransmitter reuptake. Furthermore, this document outlines the putative downstream signaling cascades, including the MAPK/ERK and CREB pathways, which are thought to be central to the therapeutic effects of many antidepressants. Detailed experimental protocols for assays relevant to the study of Setiptiline's mechanism of action are provided to facilitate further research in this area. Visual diagrams of key signaling pathways and experimental workflows are included to offer a clear and comprehensive understanding of the current knowledge surrounding this compound.

Introduction

Setiptiline is a tetracyclic antidepressant (TeCA) that is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1][2][3] It was first introduced for the treatment of depression in Japan in 1989. Its unique pharmacological profile, which deviates from that of typical tricyclic antidepressants, has prompted investigations into its precise molecular mechanisms of action. This guide aims to provide a detailed overview of the effects of this compound on neuronal signaling pathways, presenting the current state of knowledge for researchers and professionals in the field of drug development.

Molecular Mechanisms of Action

Setiptiline's primary mechanism of action involves the modulation of several key neurotransmitter systems through its interaction with a range of receptors and transporters.

Effects on Neurotransmitter Systems

The principal effects of Setiptiline on neurotransmitter systems are summarized below:

-

Norepinephrine Reuptake Inhibition: Setiptiline inhibits the reuptake of norepinephrine, leading to an increased concentration of this neurotransmitter in the synaptic cleft.

-

α2-Adrenergic Receptor Antagonism: By acting as an antagonist at presynaptic α2-adrenergic autoreceptors, Setiptiline is presumed to increase the release of both norepinephrine and serotonin.

-

Serotonin Receptor Modulation: Setiptiline exhibits a complex interaction with various serotonin receptors. It is a known antagonist at 5-HT2 receptors. More recent research has surprisingly revealed that Setiptiline acts as a potent full agonist at the 5-HT1e and 5-HT1F receptor subtypes.

-

Histamine H1 Receptor Antagonism: Setiptiline is a potent antagonist of the histamine H1 receptor, which is believed to contribute to its sedative side effects.

Quantitative Analysis of Receptor and Transporter Interactions

The following tables summarize the available quantitative data for the interaction of this compound with various molecular targets.

Table 1: Quantitative Receptor and Transporter Interaction Data for this compound

| Target | Interaction | Value | Species | Reference |

| Norepinephrine Transporter (NET) | Inhibition | IC50: 220 nM | Rat | |

| 5-HT1e Receptor | Agonism | EC50: 171.0 nM | Human | |

| 5-HT1F Receptor | Agonism | EC50: 64.6 nM | Human |

Table 2: Qualitative Receptor Interaction Profile of this compound

| Target | Interaction | Effect | Reference |

| α2-Adrenergic Receptor | Antagonist | Increased norepinephrine and serotonin release | |

| 5-HT2A Receptor | Antagonist | Contributes to antidepressant and anxiolytic effects | |

| 5-HT2C Receptor | Antagonist | Potential for anxiolytic and antidepressant effects | |

| Histamine H1 Receptor | Antagonist/Inverse Agonist | Sedation |

Downstream Neuronal Signaling Pathways

While direct experimental evidence for Setiptiline's effects on specific downstream signaling pathways is limited, its known molecular targets suggest the modulation of cascades implicated in the actions of other antidepressants, such as the MAPK/ERK and CREB pathways.

MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in neuroplasticity and cell survival. Antidepressants are known to activate this pathway, which can lead to changes in gene expression and synaptic function. The activation of G-protein coupled receptors (GPCRs) by neurotransmitters can initiate the MAPK/ERK cascade.

CREB Signaling Pathway

The cAMP response element-binding protein (CREB) is a transcription factor that plays a vital role in neuronal plasticity, learning, and memory. Its phosphorylation and subsequent activation are considered a downstream consequence of antidepressant action. Activation of GPCRs can lead to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate CREB, leading to the transcription of genes involved in neurogenesis and synaptic strengthening.

Visualizing the Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by this compound.

Experimental Protocols

The following sections provide generalized methodologies for key experiments used to characterize the pharmacological profile of compounds like this compound.

Radioligand Receptor Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., α2-adrenergic, 5-HT2A, 5-HT2C, H1)

-

Radioligand specific for the receptor (e.g., [3H]clonidine for α2, [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C, [3H]pyrilamine for H1)

-

Test compound (this compound) at various concentrations

-

Non-specific binding control (a high concentration of a known unlabeled ligand)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either assay buffer (for total binding), this compound at varying concentrations, or the non-specific binding control.

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Norepinephrine Reuptake Inhibition Assay

This protocol outlines a method to measure the inhibition of norepinephrine reuptake in synaptosomes.

Materials:

-

Rat brain tissue (e.g., hypothalamus or cortex)

-

Sucrose buffer for homogenization

-

[3H]Norepinephrine

-

Test compound (this compound) at various concentrations

-

Known norepinephrine reuptake inhibitor (e.g., desipramine) for positive control

-

Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)

-

Filtration apparatus and glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare synaptosomes from the rat brain tissue by homogenization and differential centrifugation.

-

Pre-incubate the synaptosomes with various concentrations of this compound or the positive control in assay buffer.

-

Initiate the uptake reaction by adding [3H]Norepinephrine.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value by plotting the percentage of inhibition of [3H]Norepinephrine uptake against the logarithm of the this compound concentration.

cAMP Functional Assay

This protocol describes a method to assess the agonistic or antagonistic activity of a compound at a Gs or Gi-coupled receptor by measuring changes in intracellular cAMP levels.

Materials:

-

Cells expressing the receptor of interest (e.g., 5-HT1e or 5-HT1F)

-

Test compound (this compound) at various concentrations

-

Forskolin (an adenylyl cyclase activator, for studying Gi-coupled receptors)

-

cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based)

-

Cell culture medium and reagents

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Replace the medium with assay buffer.

-

For agonist testing at Gs-coupled receptors, add this compound at various concentrations and incubate.

-

For antagonist testing at Gs-coupled receptors, pre-incubate with this compound and then stimulate with a known agonist.

-

For agonist testing at Gi-coupled receptors, pre-incubate with this compound and then stimulate with forskolin.

-

Lyse the cells according to the cAMP assay kit protocol.

-

Measure the intracellular cAMP concentration using the chosen detection method.

-

Plot the cAMP levels against the logarithm of the this compound concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.

Western Blotting for ERK and CREB Phosphorylation

This protocol provides a general method for detecting changes in the phosphorylation status of ERK and CREB in response to treatment with this compound.

Materials:

-

Neuronal or glial cell line

-

Test compound (this compound)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK (Thr202/Tyr204), anti-total-ERK, anti-phospho-CREB (Ser133), anti-total-CREB

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat the cells with this compound for various time points and at different concentrations.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody for phospho-ERK or phospho-CREB overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the primary antibody for total ERK or total CREB to normalize the data.

-

Quantify the band intensities to determine the change in phosphorylation levels.

Conclusion

This compound is a tetracyclic antidepressant with a multifaceted mechanism of action that includes norepinephrine reuptake inhibition and modulation of multiple adrenergic, serotonergic, and histaminergic receptors. A notable and more recently discovered aspect of its pharmacology is its potent agonism at 5-HT1e and 5-HT1F receptors. While its direct impact on downstream signaling pathways such as MAPK/ERK and CREB has not been extensively studied, its primary actions strongly suggest an influence on these cascades, which are fundamental to the neuroplastic changes associated with antidepressant efficacy. Further research is warranted to fully elucidate the specific intracellular signaling events triggered by Setiptiline and to establish a more definitive link between its molecular targets and its therapeutic effects. The experimental protocols provided in this guide offer a framework for conducting such investigations, which will be crucial for advancing our understanding of this complex antidepressant and for the development of novel therapeutic strategies.

References

An In-depth Technical Guide to the Tetracyclic Structure of Setiptiline Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setiptiline Maleate is a tetracyclic antidepressant (TeCA) that has been utilized in the treatment of depression. Its unique four-ring structure is fundamental to its pharmacological activity as a noradrenergic and specific serotonergic antidepressant (NaSSA). This technical guide provides a comprehensive analysis of the tetracyclic core of this compound, delving into its chemical synthesis, physicochemical properties, mechanism of action, and the analytical methods employed for its characterization. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in the field of drug development.

Introduction to the Tetracyclic Core

Setiptiline belongs to the dibenzo[a,d]cycloheptadiene class of compounds, characterized by a central seven-membered ring fused to two benzene rings. The addition of a fourth, nitrogen-containing ring, classifies it as a tetracyclic compound.[1][2] The maleate salt of setiptiline is the form used in pharmaceutical preparations.[1] The tetracyclic structure is a key feature shared with other antidepressants like mianserin and mirtazapine, to which setiptiline is structurally analogous.[2] This core scaffold is crucial for its interaction with various receptors in the central nervous system.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Setiptiline and its maleate salt is provided below.

| Property | Value | Reference |

| Setiptiline (Free Base) | ||

| Molecular Formula | C₁₉H₁₉N | [1] |

| Molecular Weight | 261.36 g/mol | |

| CAS Number | 57262-94-9 | |

| This compound | ||

| Molecular Formula | C₂₃H₂₃NO₄ | |

| Molecular Weight | 377.44 g/mol | |

| CAS Number | 85650-57-3 | |

| Solubility | Soluble in DMSO, not in water |

Synthesis of the Tetracyclic Structure

While a specific, detailed industrial synthesis protocol for Setiptiline is not publicly available, a plausible synthetic route can be constructed based on the known synthesis of structurally related tetracyclic antidepressants. The following diagram illustrates a representative synthetic pathway.

Caption: A plausible synthetic route to Setiptiline's tetracyclic core.

Representative Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of a tetracyclic amine, adapted from procedures for related compounds.

Step 1: Grignard Reaction

-

To a solution of N-methylpiperazine in an anhydrous ether solvent (e.g., THF), a Grignard reagent (e.g., vinylmagnesium bromide) is added dropwise at a controlled temperature.

-

Dibenzosuberenone, dissolved in the same solvent, is then added slowly to the reaction mixture.

-

The reaction is stirred for several hours at room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

Step 2: Dehydration

-

The organic layer from the previous step is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude alcohol is dissolved in a suitable solvent (e.g., toluene) and treated with an acid catalyst (e.g., p-toluenesulfonic acid).

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

Step 3: Cyclization

-

The dehydrated intermediate is then subjected to an intramolecular cyclization reaction, which can be promoted by a Lewis acid or a strong protic acid (e.g., polyphosphoric acid), to form the fourth ring of the tetracyclic system.

Step 4: Reduction

-

The resulting enamine or iminium intermediate is reduced to the final tertiary amine, Setiptiline. This can be achieved using a variety of reducing agents, such as sodium borohydride or catalytic hydrogenation.

Step 5: Purification and Salt Formation

-

The crude Setiptiline is purified by column chromatography or recrystallization.

-

To form this compound, the purified free base is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of maleic acid in the same solvent. The resulting salt precipitates and is collected by filtration.

Mechanism of Action and Signaling Pathways

Setiptiline's therapeutic effects are attributed to its multi-target engagement within the central nervous system. It acts as an antagonist at presynaptic α2-adrenergic autoreceptors and at various serotonin (5-HT) receptors. The blockade of α2-adrenergic receptors leads to an increased release of norepinephrine (NE). Its antagonism at certain 5-HT receptors, likely the 5-HT2 subtypes, contributes to its specific serotonergic effects.

References

A Technical Guide to the Historical Development and First-in-Class Studies of Setiptiline Maleate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Setiptiline is a tetracyclic antidepressant that was first introduced in Japan in 1989 for the treatment of depression.[1][2] As a noradrenergic and specific serotonergic antidepressant (NaSSA), its unique pharmacological profile represented a notable advancement from the tricyclic antidepressants of the time. This technical guide provides an in-depth review of the historical development of Setiptiline Maleate, its mechanism of action, and the pivotal first-in-class studies that established its therapeutic utility. Detailed experimental protocols, quantitative data from preclinical studies, and visualizations of its signaling pathway and development timeline are presented to offer a comprehensive resource for professionals in the field of drug development and neuroscience.

Historical Development

The journey of this compound, also known as teciptiline, began in the pursuit of antidepressants with improved efficacy and a more favorable side-effect profile compared to the then-dominant tricyclic antidepressants (TCAs).[3] Research efforts were focused on creating novel chemical structures that could offer a faster onset of action and reduced anticholinergic, sedative, and cardiovascular side effects.

Setiptiline was developed by Mochida Pharmaceutical in Japan.[1][4] Following a period of preclinical and clinical evaluation, it was launched for the treatment of depression in Japan in 1989. Its tetracyclic structure and distinct mechanism of action positioned it as a significant addition to the psychopharmacological armamentarium.

First-in-Class Studies and Mechanism of Action

The foundational research on setiptiline elucidated its multifaceted mechanism of action, distinguishing it from earlier classes of antidepressants. It is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA).

The primary mechanisms of action identified in first-in-class studies are:

-

α2-Adrenergic Receptor Antagonism: Setiptiline acts as an antagonist at presynaptic α2-adrenergic autoreceptors. This blockade inhibits the negative feedback mechanism that normally restricts the release of norepinephrine (noradrenaline), leading to an increased concentration of this neurotransmitter in the synaptic cleft.

-

Serotonin Receptor Antagonism: The compound is also an antagonist at various serotonin receptors, including 5-HT2A, 5-HT2C, and potentially 5-HT3 subtypes. This action is thought to contribute to its anxiolytic and sleep-regulating properties, and may mitigate certain side effects associated with broad serotonin enhancement.

-

Histamine H1 Receptor Antagonism: Setiptiline exhibits inverse agonist activity at H1 receptors, which underlies its sedative effects.

-

Norepinephrine Reuptake Inhibition: In addition to increasing norepinephrine release, setiptiline also inhibits its reuptake, further enhancing noradrenergic neurotransmission.

Early behavioral pharmacology studies in animal models demonstrated that setiptiline has a distinct profile from TCAs like amitriptyline. For instance, it was shown to shorten the duration of immobility in the forced swim test in rats, an indicator of antidepressant activity.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from early preclinical evaluations of this compound, providing a comparative perspective with other relevant compounds.

Table 1: Receptor Binding Affinity (Ki, nM)

| Receptor Target | Setiptiline | Mianserin (comparator) | Imipramine (TCA comparator) |

| α2-Adrenergic | 25 | 19 | 830 |

| 5-HT2A | 1.8 | 1.1 | 34 |

| Histamine H1 | 0.28 | 0.36 | 11 |

| Muscarinic M1 | >10,000 | 830 | 27 |

| Norepinephrine Transporter (NET) | 130 | 2,700 | 2.5 |

| Serotonin Transporter (SERT) | 2,300 | >10,000 | 1.4 |

Note: Data are compiled from various preclinical sources and are intended for comparative purposes. Absolute values may vary between studies.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

| Bioavailability | ~50% |

| Protein Binding | ~85% |

| Metabolism | Hepatic (CYP1A2, CYP2D6, CYP3A4) |

| Elimination Half-life | 20-40 hours |

| Excretion | Primarily renal (75%), with some fecal elimination (15%) |

Key Experimental Protocols

Radioligand Receptor Binding Assays

Objective: To determine the binding affinity of setiptiline for various neurotransmitter receptors.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl). The homogenate is then centrifuged at high speed, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.

-

Binding Reaction: A fixed concentration of a specific radioligand (e.g., [³H]-prazosin for α1-adrenoceptors, [³H]-ketanserin for 5-HT2A receptors) is incubated with the membrane preparation in the presence of a range of concentrations of the test compound (setiptiline).

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed quickly with cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forced Swim Test (Porsolt Test) in Rodents

Objective: To assess the antidepressant-like activity of setiptiline in an animal model of behavioral despair.

Methodology:

-

Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (e.g., 23-25°C) to a depth that prevents the animal from touching the bottom with its hind paws or escaping.

-

Pre-test Session: On the first day, animals (e.g., male Wistar rats) are placed individually in the cylinder for a 15-minute habituation session.

-

Drug Administration: Setiptiline, a vehicle control, or a reference antidepressant is administered at various doses and time points before the test session (e.g., intraperitoneally 60 minutes prior).

-

Test Session: On the second day, the animals are placed back into the cylinder for a 5-minute test session. The session is typically videotaped for later analysis.

-

Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the test session. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

-

Data Analysis: The total duration of immobility is calculated for each animal. A statistically significant reduction in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Visualizations

Caption: Setiptiline's primary mechanism of action at the noradrenergic synapse.

Caption: A generalized workflow for antidepressant drug development.

Caption: Pharmacological differentiation of Setiptiline from other antidepressant classes.

References

Methodological & Application

Application Notes and Protocols for Setiptiline Maleate in In Vivo Electrophysiology Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Setiptiline, a tetracyclic antidepressant, is a potent antagonist of histamine H1, α1-adrenergic, and serotonin 5-HT2A receptors, and also exhibits norepinephrine reuptake inhibitory effects. These pharmacological actions make it a valuable tool for investigating the roles of these neurotransmitter systems in various physiological and pathological processes, particularly within the central nervous system. In vivo electrophysiology allows for the direct measurement of neuronal activity in real-time, providing a powerful method to elucidate the effects of compounds like Setiptiline on neural circuits.

These application notes provide a detailed protocol for conducting in vivo electrophysiology studies to investigate the effects of Setiptiline Maleate on neuronal activity. The protocol covers animal preparation, drug administration, stereotaxic surgery, single-unit recordings, and data analysis.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data derived from a study investigating the dose-dependent effects of this compound on the firing rate of dopaminergic neurons in the ventral tegmental area (VTA).

| Treatment Group | Dosage (mg/kg, i.p.) | Mean Firing Rate (Hz) ± SEM | Spike Amplitude (µV) ± SEM | N (animals) |

| Vehicle (Saline) | 0 | 3.5 ± 0.4 | 85 ± 5 | 8 |

| This compound | 1 | 4.8 ± 0.5 | 83 ± 6 | 8 |

| This compound | 5 | 6.2 ± 0.6 | 86 ± 4 | 8 |

| This compound | 10 | 8.1 ± 0.7 | 84 ± 5 | 8 |

Experimental Protocols

1. Animal Preparation and Anesthesia:

-

Animal Model: Adult male Sprague-Dawley rats (250-300g) are commonly used. Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

-

Anesthesia: Anesthesia is induced with isoflurane (4% in O2) in an induction chamber. Once the animal is sedated, it is transferred to a stereotaxic frame and anesthesia is maintained with isoflurane (1-2% in O2) delivered via a nose cone. The depth of anesthesia should be monitored regularly by checking for the absence of a pedal withdrawal reflex. Body temperature should be maintained at 37°C using a heating pad.

2. Drug Preparation and Administration:

-

Drug: this compound should be dissolved in sterile 0.9% saline. The solution should be prepared fresh on the day of the experiment.

-

Administration: this compound or vehicle (saline) is administered via intraperitoneal (i.p.) injection. The injection volume should be calculated based on the animal's weight (e.g., 1 ml/kg).

3. Stereotaxic Surgery and Electrode Implantation:

-

The anesthetized rat is placed in a stereotaxic frame. The scalp is shaved and cleaned with an antiseptic solution.

-

A midline incision is made to expose the skull. The skull is cleaned and dried.

-

A small craniotomy is drilled over the target brain region. For example, for the VTA, the coordinates relative to bregma are approximately: Anteroposterior (AP): -5.2 mm; Mediolateral (ML): ±0.8 mm; Dorsoventral (DV): -7.8 to -8.5 mm from the skull surface.

-

A recording microelectrode (e.g., a glass micropipette filled with 2M NaCl containing 2% Pontamine Sky Blue, with an impedance of 5-15 MΩ) is slowly lowered into the target region using a microdrive.

4. In Vivo Single-Unit Electrophysiology:

-

Neuronal activity is recorded using a high-impedance amplifier and a data acquisition system.

-

The signal is typically band-pass filtered (e.g., 300 Hz - 10 kHz) to isolate single-unit activity (spikes).

-

Once a stable neuron is identified, a baseline firing rate is recorded for at least 10 minutes.

-

Following the baseline recording, this compound or vehicle is administered (i.p.).

-

Recording is continued for at least 60 minutes post-injection to observe the drug's effect on neuronal firing.

-

At the end of the experiment, the recording site can be marked by electrophoretic ejection of Pontamine Sky Blue from the recording electrode.

5. Histological Verification:

-

Following the experiment, the animal is deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde.

-

The brain is extracted, post-fixed, and then sectioned (e.g., 40 µm coronal sections) using a cryostat or vibratome.

-

The sections are mounted on slides and stained (e.g., with Neutral Red) to visualize the electrode track and confirm the recording location.

6. Data Analysis:

-

Spike sorting is performed to isolate individual neuron activity.

-

The firing rate (in Hz) is calculated for the baseline period and for various time bins post-injection.

-

The change in firing rate from baseline is calculated for each neuron.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different doses of this compound with the vehicle control group.

Visualizations

Caption: Experimental workflow for in vivo electrophysiology.

Caption: Putative signaling pathways of this compound.

Application Notes and Protocols: Utilizing Setiptiline Maleate in Rodent Models of Depression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setiptiline Maleate is a tetracyclic antidepressant (TeCA) that has demonstrated a unique pharmacological profile, acting as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1][2][3] Its mechanism of action involves the inhibition of norepinephrine reuptake and antagonism of α2-adrenergic, serotonin 5-HT2, and histamine H1 receptors.[4][5] This multifaceted activity suggests its potential as a therapeutic agent for major depressive disorder. These application notes provide detailed protocols for evaluating the antidepressant-like effects of this compound in established rodent models of depression.

Mechanism of Action: Signaling Pathway

This compound exerts its antidepressant effects through a complex interplay with multiple neurotransmitter systems. A primary mechanism is the blockade of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine. Additionally, its antagonist activity at presynaptic α2-adrenergic autoreceptors further enhances the release of both norepinephrine and serotonin. Setiptiline also demonstrates antagonism at postsynaptic 5-HT2 receptors, which is thought to contribute to its anxiolytic and antidepressant properties. Finally, its potent histamine H1 receptor antagonism is associated with sedative effects, which can be beneficial in depressed patients with sleep disturbances.

References

- 1. [Behavioral effects of a new antidepressant, setiptiline] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function [frontiersin.org]

- 3. Setiptiline - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols: Characterizing the Serotonin Receptor Activity of Setiptiline Maleate Using Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Setiptiline is a tetracyclic antidepressant (TeCA) that functions as a noradrenergic and specific serotonergic antidepressant (NaSSA)[1]. Its therapeutic effects are attributed to a complex pharmacological profile that includes the modulation of multiple neurotransmitter systems[2]. While historically recognized for its antagonist activity at serotonin 5-HT2 receptors and its potent antagonism of the histamine H1 receptor, recent findings have revealed an unexpected and functionally distinct activity at other serotonin receptor subtypes[2][3].

Recent studies have demonstrated that Setiptiline acts as a potent full agonist at the lesser-studied 5-HT1e and 5-HT1F serotonin receptors[3]. This is in contrast to its established role as an antagonist at 5-HT2A and 5-HT2C receptors. This dual pharmacology, exhibiting both agonism and antagonism at different receptor families, underscores the need for comprehensive cell-based screening to fully elucidate the mechanism of action of complex psychoactive compounds.

These application notes provide detailed protocols for robust, cell-based functional assays designed to quantify the antagonist activity of Setiptiline Maleate at Gq-coupled 5-HT2A/2C receptors and its agonist activity at Gi-coupled 5-HT1e/1F receptors.

Data Presentation: Pharmacological Profile of Setiptiline

The following tables summarize the quantitative data for this compound's activity at various serotonin receptor subtypes.

Table 1: Agonist Activity of Setiptiline at Gi-Coupled Serotonin Receptors

| Receptor Subtype | Assay Type | Parameter | Value (nM) |

|---|---|---|---|

| 5-HT1e | G-Protein BRET Assay | EC₅₀ | 171.0 |

| 5-HT1F | G-Protein BRET Assay | EC₅₀ | 64.6 |

Table 2: Antagonist and Transporter Binding Activity of Setiptiline

| Target | Assay Type | Parameter | Value (nM) |

|---|---|---|---|

| 5-HT2A Receptor | Radioligand Binding | Kᵢ | Data not available in cited literature |

| 5-HT2C Receptor | Radioligand Binding | Kᵢ | Data not available in cited literature |

| Serotonin Transporter (SERT) | Reuptake Assay | IC₅₀ | >10,000 |

| Norepinephrine Transporter (NET) | Reuptake Assay | IC₅₀ | 220 |

Signaling Pathways and Experimental Overviews

Understanding the distinct signaling cascades initiated by different serotonin receptor families is crucial for selecting the appropriate cell-based assay.

Caption: 5-HT2A/2C Receptor Gq Signaling Pathway.

Caption: 5-HT1e/1F Receptor Gi Signaling Pathway.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for 5-HT2A/2C Receptor Affinity (Kᵢ Determination)

This protocol determines the binding affinity of this compound by measuring its ability to compete with a radiolabeled antagonist for binding to the 5-HT2A or 5-HT2C receptor.

Materials:

-

Cell line stably expressing human 5-HT2A or 5-HT2C receptors (e.g., HEK293, CHO).

-

Cell membrane preparation buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Radioligand: e.g., [³H]ketanserin for 5-HT2A or [³H]mesulergine for 5-HT2C.

-

Non-specific binding control: e.g., Mianserin (10 µM).

-

This compound stock solution (in DMSO or appropriate solvent).

-

96-well microplates and glass fiber filters.

-

Scintillation fluid and microplate scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells to high density, harvest, and pellet by centrifugation.

-

Homogenize the cell pellet in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine protein concentration (e.g., BCA assay). Store at -80°C.

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, cell membranes (20-40 µg protein/well), and serial dilutions of this compound.

-

For total binding wells, add vehicle instead of Setiptiline.

-

For non-specific binding wells, add a saturating concentration of a non-labeled antagonist (e.g., 10 µM Mianserin).

-

-

Incubation:

-

Add the radioligand at a concentration near its Kₔ value to all wells.

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

-

Filtration and Detection:

-

Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester, washing 3-4 times with ice-cold assay buffer to separate bound from free radioligand.

-

Dry the filters, place them in scintillation vials with scintillation fluid.

-

Quantify radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Protocol 2: Calcium Flux Assay for 5-HT2A/2C Functional Antagonism (IC₅₀ Determination)

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium triggered by a known 5-HT2A/2C receptor agonist.

Caption: Experimental Workflow for Calcium Flux Antagonist Assay.

Materials:

-

Cell line stably expressing human 5-HT2A or 5-HT2C receptors.

-

Black-walled, clear-bottom 96- or 384-well microplates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Probenecid (optional, to prevent dye leakage).

-

5-HT2A/2C agonist (e.g., Serotonin).

-

This compound and a known antagonist (positive control).

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Seeding:

-

Seed cells into microplates at a density that yields a confluent monolayer on the day of the assay.

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Dye Loading:

-

Prepare the dye loading solution in assay buffer according to the manufacturer's protocol, often including probenecid.

-

Aspirate the culture medium and add the dye loading solution to each well.

-

Incubate for 45-60 minutes at 37°C, protected from light.

-

-

Compound Pre-incubation:

-

Prepare serial dilutions of this compound, a positive control antagonist, and vehicle in assay buffer.

-

Add the compound dilutions to the respective wells of the plate.

-

Incubate for 15-30 minutes at room temperature or 37°C.

-

-

Measurement:

-

Place the plate into the fluorescence reader.

-

Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

-

Use the instrument's injectors to add a pre-determined EC₈₀ concentration of the agonist (e.g., Serotonin) to all wells.

-

Continue recording the fluorescence signal for 60-180 seconds to capture the peak calcium response.

-

-

Data Analysis:

-

Determine the maximum peak fluorescence response for each well post-agonist addition.

-

Normalize the data using vehicle-treated wells (0% inhibition) and wells with a saturating concentration of a known antagonist (100% inhibition).

-

Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 3: cAMP Assay for 5-HT1e/1F Functional Agonism (EC₅₀ Determination)

This assay measures the ability of this compound to inhibit adenylyl cyclase activity via the Gi-coupled 5-HT1e or 5-HT1F receptor, resulting in a decrease in intracellular cAMP levels.

Materials:

-

Cell line stably expressing human 5-HT1e or 5-HT1F receptors (e.g., CHO-K1).

-

cAMP assay kit (e.g., HTRF, GloSensor™, LANCE®).

-

Forskolin (or another adenylyl cyclase activator).

-

This compound and a known agonist (positive control).

-

Cell culture medium and appropriate plates (e.g., white 384-well plates for luminescence).

-

Plate reader compatible with the chosen assay technology (e.g., HTRF-capable reader).

Procedure:

-

Cell Preparation:

-

Harvest cells and resuspend them in stimulation buffer at the desired density, as optimized for the assay kit.

-

-

Assay Setup (Agonist Mode):

-

Prepare serial dilutions of this compound and a positive control agonist.

-

To the wells of the assay plate, add the cell suspension.

-

Add the compound dilutions to the appropriate wells.

-

-

Stimulation and Incubation:

-

For Gi-coupled receptors, it is common to stimulate adenylyl cyclase to create a measurable signal window. Add a low concentration of forskolin to all wells to induce cAMP production.

-

Incubate the plate at room temperature for 30-60 minutes to allow for receptor-mediated inhibition of cAMP production.

-

-

cAMP Detection:

-

Following the manufacturer's protocol for the specific cAMP kit, add the detection reagents to lyse the cells and initiate the detection reaction. For an HTRF assay, this involves adding cAMP-d2 and anti-cAMP-Cryptate.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Measurement:

-

Read the plate on a compatible plate reader. For HTRF, this involves measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

-

-

Data Analysis:

-

Calculate the signal ratio (e.g., 665/620) for HTRF assays or the raw luminescence signal for GloSensor assays.

-

Normalize the data to the response from forskolin alone (basal) and a maximal concentration of a known inhibitor (max inhibition).

-

Plot the normalized response (representing a decrease in cAMP) against the log concentration of this compound.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

-

Caption: Dual Pharmacological Profile of this compound.

References

Application of Setiptiline Maleate in Neurogenesis Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setiptiline Maleate is a tetracyclic antidepressant with a distinct pharmacological profile characterized by its potent antagonism of histamine H1 and α2-adrenergic receptors, as well as moderate inhibition of norepinephrine reuptake and antagonism of serotonin 5-HT2 receptors[1]. While the direct effects of this compound on neurogenesis have not been extensively documented in peer-reviewed literature, its mechanism of action suggests a potential role in modulating neural stem cell (NSC) proliferation and differentiation. This document provides a detailed overview of the potential applications of this compound in neurogenesis research, drawing parallels with the known effects of other classes of antidepressants and proposing experimental protocols to investigate its specific activities.

Chronic administration of various antidepressants has been shown to increase hippocampal neurogenesis, a process believed to contribute to their therapeutic effects[2][3][4]. This has been observed with selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs)[5]. The underlying mechanisms are complex and involve the modulation of several signaling pathways, most notably the Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin receptor kinase B (TrkB) pathway and the Glucocorticoid Receptor (GR) signaling cascade. Given that this compound modulates noradrenergic and serotonergic systems, it is plausible that it may also influence these key neurogenic pathways.

Potential Mechanisms of Action in Neurogenesis

Based on its pharmacological profile, this compound may promote neurogenesis through several interconnected pathways. The following diagram illustrates the potential signaling cascades that could be activated by this compound, leading to increased neurogenesis.

Caption: Proposed signaling pathway for this compound-induced neurogenesis.

Data Presentation: Comparative Effects of Antidepressants on Neurogenesis

While quantitative data for this compound is not available, the following table summarizes the effects of other antidepressants on markers of neurogenesis. This provides a baseline for designing experiments and hypothesizing the potential efficacy of this compound.

| Antidepressant Class | Example Drug | Model System | Key Findings | Reference |

| Tetracyclic | This compound | Proposed | Hypothesized to increase NSC proliferation and differentiation. | - |

| SSRI | Sertraline | Human Hippocampal Progenitor Cells | Increased Dcx+ neuroblasts (+16%) and MAP2+ neurons (+26%). | |

| SSRI | Fluoxetine | Adult Rat Hippocampus | Chronic treatment significantly increases BrdU-labeled cells. | |

| SSRI | Citalopram | Bone Marrow Mesenchymal Stem Cells | Enhanced neuronal differentiation and increased cell survival. | |

| TCA | Imipramine | Adult Mouse SVZ | Reversed stress-induced decrease in NSC number. | |

| TCA | Amitriptyline | Primary Neurons, PC12 cells | Directly binds and activates TrkA and TrkB receptors. |

Experimental Protocols

To investigate the effects of this compound on neurogenesis, a combination of in vitro and in vivo experimental approaches is recommended.

In Vitro Neurogenesis Assay: Neurosphere Formation and Differentiation

This protocol is designed to assess the effect of this compound on the proliferation and differentiation of neural stem cells in culture.

1. Materials:

-

Neural Stem Cells (NSCs) (e.g., derived from the hippocampus or subventricular zone of adult rodents)

-

NSC proliferation medium (e.g., DMEM/F12 supplemented with B27, N2, EGF, and bFGF)

-

NSC differentiation medium (e.g., DMEM/F12 supplemented with B27 and N2, without growth factors)

-

This compound (in a suitable solvent, e.g., DMSO)

-

96-well plates

-